

Application Note: In-Vivo Utilization of Carboxyatractyloside (CATR) in Animal Research Models

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Compound of Interest

Compound Name: Carboxyatractyloside
(dipotassium)

Cat. No.: B10818085

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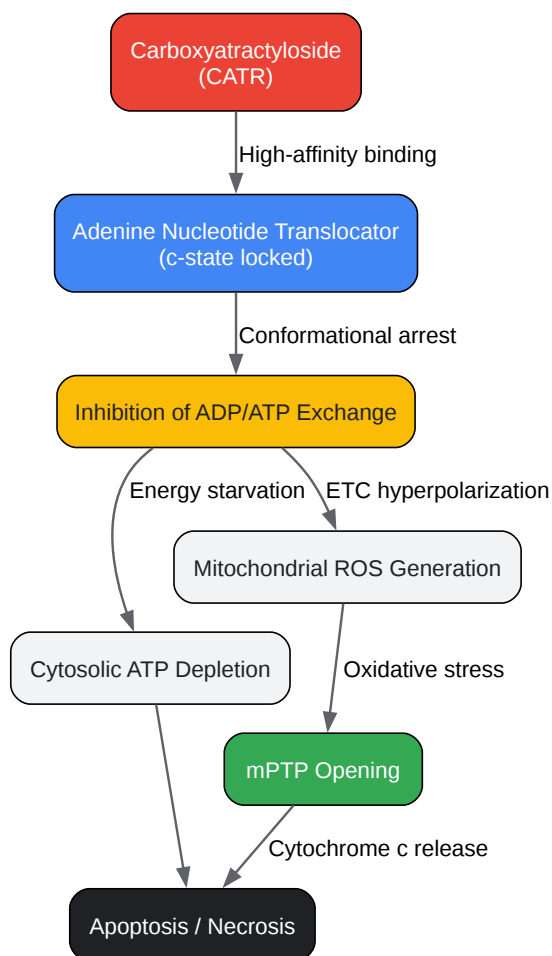
Executive Summary

Carboxyatractyloside (CATR), a highly toxic diterpenoid glycoside derived from Xanthium species, is a gold-standard pharmacological tool for studying mitochondrial bioenergetics[1]. By binding with high affinity to the Adenine Nucleotide Translocator (ANT) and locking it in the cytoplasmic-open (c-state) conformation, CATR abolishes ADP/ATP exchange across the inner mitochondrial membrane[2]. This Application Note provides authoritative guidance on deploying CATR in vivo, transitioning from traditional acute hepatorenal toxicity models to cutting-edge immunological and metabolic rewiring paradigms.

Mechanistic Grounding & Model Selection

Unlike its analog atractyloside (ATR), CATR possesses an additional equatorial carboxyl group at the C-4' position. This structural nuance drastically increases its binding affinity to ANT, rendering its in-vivo toxicity approximately 10-fold higher than ATR[1]. When administered in vivo, CATR's blockade of ANT triggers a predictable, self-amplifying cascade: cytosolic ATP depletion, mitochondrial membrane hyperpolarization, reactive oxygen species (ROS)

generation, and ultimately, the sensitization and opening of the mitochondrial permeability transition pore (mPTP)[2][3].



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Fig 1. Mechanistic pathway of CATR-induced mitochondrial dysfunction and cellular toxicity.

Quantitative Data: Dosage & Physiological Outcomes

As a Senior Application Scientist, I emphasize that the selection of CATR dosage is the most critical variable in experimental design. Acute high doses are utilized for toxicology and organ failure models, whereas chronic low doses are increasingly used to study metabolic rewiring—such as enhancing T-cell activation by forcing cellular reliance on glycolysis[4].

Table 1: Quantitative Comparison of CATR In-Vivo Dosages and Applications

Experimental Paradigm	CATR Dosage	Route	Key Physiological Observations
Acute Toxicity / Organ Injury	13.5 mg/kg	i.p.	Induces lethargy, seizures, vacuolar degeneration of hepatocytes, and acute renal tubular necrosis within 24-48h[3].
Immunometabolic Rewiring	2.0 - 2.5 mg/kg/day	i.p.	Administered for 10-14 days. Induces systemic metabolic rewiring; naive T-cells exhibit heightened activation and proliferation[4].
Ex-Vivo Respirometry	1.0 - 5.0 μ M	In vitro	Added to isolated mitochondria post-in vivo exposure to completely inhibit ANT-mediated proton leak and ADP-stimulated respiration[5][6].

Detailed Experimental Protocols

The reliability of CATR models hinges on the stability of the compound and the precision of mitochondrial isolation. CATR is highly susceptible to hydrolysis; therefore, the dipotassium salt is preferred for aqueous solubility, and solutions must be prepared freshly to prevent inactivation[3].

Protocol 1: Preparation and Administration of CATR for Chronic Metabolic Rewiring Objective: To induce systemic metabolic rewiring without triggering acute lethal hepatotoxicity, enabling the study of T-cell function and homeostatic expansion[4].

- Reagent Preparation: Weigh CATR dipotassium salt and dissolve in sterile, cold Phosphate-Buffered Saline (PBS) to a stock concentration of 1 mg/mL. Causality Check: Do not use DMSO if avoidable, as it can independently affect mitochondrial membrane fluidity and confound metabolic readouts. PBS ensures physiological pH and vehicle neutrality.
- Sterilization: Pass the solution through a 0.22 μm syringe filter.
- Storage: Keep the working solution on ice and use it within the same day. Do not subject the solution to freeze-thaw cycles, which degrade the active equatorial carboxyl group[3].
- Administration: Inject wild-type donor mice (e.g., C57BL/6) intraperitoneally (i.p.) at a dose of 2.0 mg/kg daily for 14 days[4].
- Monitoring: Monitor body weight daily. A weight loss exceeding 15% necessitates humane endpoint euthanasia.

Protocol 2: Isolation of Mitochondria and Functional Validation (High-Resolution Respirometry)

Objective: To create a self-validating system that confirms the extent of ANT inhibition in target organs (e.g., liver or kidney) following in-vivo CATR exposure[6].

- Tissue Harvest: Euthanize the animal via cervical dislocation to avoid anesthetic-induced mitochondrial uncoupling. Rapidly excise the target organ and immerse in ice-cold isolation buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). Causality Check: EGTA is critical here to chelate Ca^{2+} and prevent premature, artifactual mPTP opening during the mechanical stress of homogenization[2].
- Homogenization: Mince the tissue and homogenize using a Teflon-glass Potter-Elvehjem homogenizer (3-4 strokes at 500 rpm).
- Differential Centrifugation:
 - Centrifuge at $800 \times g$ for 10 min at 4°C to pellet nuclei and unbroken cells.
 - Transfer the supernatant and centrifuge at $8,500 \times g$ for 10 min at 4°C to pellet the mitochondria[5].
- Respirometry Assay:

- Suspend 0.25 mg of mitochondrial protein in a high-resolution respirometer chamber containing respiration buffer.
- Induce State 3 respiration by adding 5 mM glutamate, 5 mM malate, and 2 mM ADP[6].
- Inject 1.0 - 5.0 μM CATR directly into the chamber.
- Validation: A sudden, near-complete collapse of oxygen consumption confirms that the observed respiration was strictly ANT-dependent and that the mitochondria remained highly coupled during isolation[5][6].

Protocol 3: Assessing mPTP Susceptibility Post-CATR Exposure Objective: To measure the sensitization of the mPTP in animals treated with CATR or secondary stressors like Lipopolysaccharide (LPS)[2].

- Prepare isolated mitochondria as described in Protocol 2.
- Suspend mitochondria in a swelling buffer (150 mM KCl, 20 mM Tris-HCl, 2 mM KH_2PO_4 , pH 7.4) and monitor absorbance at 540 nm using a spectrophotometer.
- Add a sub-maximal dose of Ca^{2+} (e.g., 50 μM).
- Observation: Mitochondria from CATR-treated animals will exhibit a rapid decrease in absorbance (swelling) compared to vehicle-treated controls. This proves that locking ANT in the c-state mechanically sensitizes the mPTP to opening under oxidative or calcium stress[2].

Data Interpretation & Troubleshooting

- Non-Responsive Respiration: If the addition of CATR during ex-vivo respirometry (Protocol 2) does not halt State 3 respiration, suspect mitochondrial uncoupling or damage during isolation. Verify mitochondrial integrity by calculating the Respiratory Control Ratio (RCR); an $\text{RCR} < 3$ indicates damaged inner membranes[6].
- Strain and Species Differences: Be aware that the immunological and mitochondrial responses to ANT inhibition can vary significantly. For instance, LPS-induced mPTP opening

mechanisms differ fundamentally between rats and mice, altering how CATR interacts with the baseline mitochondrial state[2].

References

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